オメガ-ムリコール酸

概要

説明

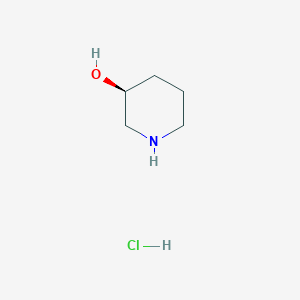

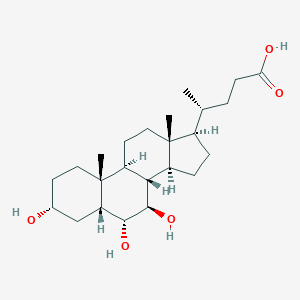

ω-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid. It is formed via enzymatic conversion of β-MCA by a variety of intestinal microorganisms, including Clostridium, in rat and mouse gut.

Omega-muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have alpha and beta configuration, respectively.

Omega-muricholic acid, also known as omega-muricholate or hyocholic acid, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Omega-muricholic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Omega-muricholic acid has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, omega-muricholic acid is primarily located in the membrane (predicted from logP) and cytoplasm.

科学的研究の応用

肝腸疾患の治療

オメガ-ムリコール酸 (wMCA) は、炎症性腸疾患 (IBD) の臨床管理のための有望な新しい方法として特定されています . 研究によると、wMCA は IBD を患うマウスの腸の炎症を軽減できることが示されています . これは、肝腸疾患に対する新しい治療法の開発の可能性を開きます .

医薬品開発

wMCA テクノロジーの用途には、wMCA が影響を受ける他の疾患に対する医薬品開発が含まれます . これは、さまざまな状態に対するより標的を絞った効果的な治療法につながる可能性があります .

腸内細菌叢への胆汁酸の影響の研究

研究では、微生物と wMCA の生成との相互作用が特定されています . これは、腸内細菌叢への胆汁酸の影響を理解するための基盤となります .

マイクロバイオームと免疫反応の調節

微生物と wMCA の生成との相互作用は、疾患に対するマイクロバイオームと免疫反応を調節するための新しい方法を開発するためにも使用できます .

肥満の治療

wMCA テクノロジーは、wMCA が影響を受ける肥満などの他の疾患分野にも適用できます . これは、肥満に対する新しい治療法につながる可能性があります

作用機序

Target of Action

Omega-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a crucial role in bile acid homeostasis .

Mode of Action

Omega-Muricholic acid interacts with its primary target, FXR, by acting as an agonist . This interaction upregulates the expression of the small heterodimer partner (SHP) in hepatocytes . SHP is a nuclear receptor known to inhibit other nuclear receptors, thereby influencing the transcription of various genes involved in lipid and glucose metabolism .

Biochemical Pathways

The activation of FXR by omega-Muricholic acid leads to an increase in SHP expression, which in turn inhibits the Liver X receptor alpha (LXRα) and fatty acid synthase (FASN) . This results in a reduction of triglyceride-based hepatic steatosis, a condition characterized by the accumulation of fat in the liver . The transformation of beta-muricholic acid into omega-muricholic acid involves two steps: oxidation of the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, followed by reduction to a 6 alpha-hydroxyl group .

Pharmacokinetics

It is known that omega-muricholic acid is a secondary bile acid, formed from the primary bile acid beta-muricholic acid through the action of intestinal microorganisms .

Result of Action

The action of omega-Muricholic acid results in a decrease in hepatic steatosis, which is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) . It also leads to a significant reduction in lipid peroxidation products, indicating an improvement in hepatic oxidative damage .

Action Environment

The action of omega-Muricholic acid is influenced by the gut microbiota, which plays a crucial role in its formation from beta-muricholic acid . The presence of specific anaerobic bacteria in the gut, such as Eubacterium lentum and atypical Fusobacterium sp. strains, is necessary for this transformation . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially affect the action, efficacy, and stability of omega-Muricholic acid.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-NTPBNISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415287 | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6830-03-1 | |

| Record name | ω-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)